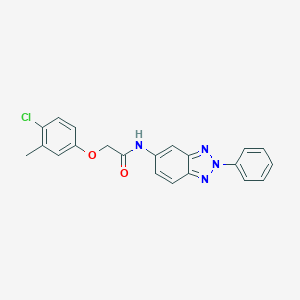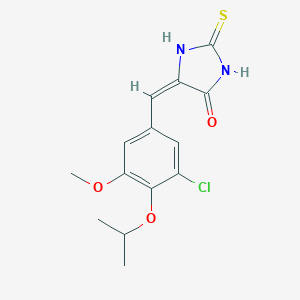![molecular formula C24H21ClN2O3 B317730 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B317730.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with a 3-chlorophenyl group The compound also contains an isobutoxybenzamide moiety, which adds to its structural complexity
准备方法
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 3-chloroaniline with salicylic acid to form 3-chlorophenyl salicylamide This intermediate is then cyclized to form the benzoxazole ringThe reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction .
化学反应分析
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and appropriate solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In materials science, benzoxazole derivatives, including this compound, have been explored for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to exert its effects by binding to these targets and modulating their activity. For example, in the context of its potential anti-cancer activity, the compound may inhibit the activity of specific enzymes involved in cell proliferation and survival pathways, leading to the suppression of tumor growth . The exact molecular pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
相似化合物的比较
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives that share similar structural features. Some of the similar compounds include N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide and 2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide . These compounds share the benzoxazole core structure but differ in the nature of the substituents attached to the benzoxazole ring. The uniqueness of this compound lies in the presence of the isobutoxybenzamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
分子式 |
C24H21ClN2O3 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15(2)14-29-20-9-6-16(7-10-20)23(28)26-19-8-11-22-21(13-19)27-24(30-22)17-4-3-5-18(25)12-17/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI 键 |
YJKSHUMGEOVWHL-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317648.png)
![2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide](/img/structure/B317649.png)
![2-[2-(Cyclohexylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B317650.png)
![N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B317651.png)

![4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B317654.png)

![ethyl 1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317660.png)
![1-[1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317663.png)
![5-bromo-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B317664.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B317665.png)
![N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B317666.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide](/img/structure/B317668.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B317670.png)
